1,3-Difluoro-2-methylpropane-2-amine
Description
Properties
Molecular Formula |
C4H9F2N |
|---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
1,3-difluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H9F2N/c1-4(7,2-5)3-6/h2-3,7H2,1H3 |
InChI Key |
YMIDBCOEKPKMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)(CF)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Difluoro-2-methylpropane-2-amine can be achieved through several routes. One common method involves the reaction of 1,3-difluoropropane with ammonia under specific conditions to introduce the amine group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the catalytic elimination of halogen from halogen-substituted precursors can be employed to prepare similar compounds .
Chemical Reactions Analysis
1,3-Difluoro-2-methylpropane-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1,3-Difluoro-2-methylpropane-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-methylpropane-2-amine exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways and targets depend on the context of its application and the specific derivatives used .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Amines
Structural and Physicochemical Properties
The following table compares 1,3-Difluoro-2-methylpropane-2-amine with key analogs from the evidence:
Key Observations :
- Fluorine Positioning : The 1,3-difluoro substitution in the target compound contrasts with analogs bearing trifluoromethyl (e.g., ), aromatic fluorine (), or oxetane-adjacent fluorine (). These differences influence electronic effects (e.g., electron withdrawal) and steric profiles.
- Basicity: Tertiary amines like 1,3-Difluoro-2-methylpropane-2-amine are less basic than primary amines (e.g., ) due to reduced nitrogen lone pair availability. Fluorine’s electronegativity further lowers basicity compared to non-fluorinated analogs.
Pharmacological and Metabolic Considerations
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, as seen in dFdC (), where fluorination prolongs intracellular retention of active metabolites . This property likely extends to 1,3-Difluoro-2-methylpropane-2-amine, enhancing its bioavailability.
- Toxicity Profile: Fluorinated amines may exhibit slower elimination kinetics (e.g., biphasic elimination in dFdCTP, ), but methyl branching could mitigate toxicity by reducing nonspecific interactions.
- Enzyme Interactions : Fluorine’s electron-withdrawing effects may inhibit enzymes like dCMP deaminase (as in dFdCTP, ), though this requires experimental validation for the target compound.
Q & A
Q. What are the standard synthetic routes for 1,3-Difluoro-2-methylpropane-2-amine, and how can reaction conditions be optimized for yield?
The synthesis typically involves fluorination of a precursor amine using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of fluorinating agents. Industrial-scale optimization may employ continuous flow reactors to enhance purity and yield by maintaining precise reaction conditions (e.g., residence time, pressure) .
Q. Which spectroscopic techniques are most effective for characterizing 1,3-Difluoro-2-methylpropane-2-amine?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for confirming fluorine placement and purity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For structural elucidation, X-ray crystallography or computational modeling (e.g., DFT) can resolve stereochemical ambiguities .
Q. How does the compound’s fluorination influence its reactivity and stability in storage?
The difluoro groups increase electronegativity, enhancing resistance to oxidation but making the amine susceptible to hydrolysis under acidic conditions. Stability studies recommend storage in inert atmospheres (argon) at low temperatures (-20°C) and avoidance of protic solvents. Reactivity with electrophiles (e.g., acyl chlorides) is moderated by steric hindrance from the methyl group .
Advanced Research Questions
Q. What strategies are employed to scale up synthesis using continuous flow reactors while maintaining purity?
Continuous flow systems optimize heat transfer and mixing efficiency, critical for exothermic fluorination steps. Parameters such as reactor diameter, flow rate, and catalyst loading (if applicable) are tuned using Design of Experiments (DoE) to minimize by-products like dehalogenated intermediates. Real-time monitoring via inline IR or UV-Vis ensures consistent output .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
Discrepancies may arise from assay conditions (pH, ionic strength) or target isoform specificity. Methodological approaches include:
- Dose-response curves to validate IC values across multiple replicates.
- Molecular docking simulations to assess binding mode variations.
- Kinetic studies (e.g., stopped-flow spectrometry) to differentiate competitive vs. non-competitive inhibition .
Q. What experimental designs are used to investigate the compound’s mechanism of action in neurological targets?
- Patch-clamp electrophysiology to measure ion channel modulation.
- Radioligand binding assays with -labeled analogs to quantify receptor affinity.
- CRISPR-Cas9 knockout models to confirm target specificity in vitro .
Q. How do structural analogs (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine) differ in reactivity and bioactivity?
Comparative studies use:
- SAR (Structure-Activity Relationship) analysis to correlate fluorine substitution patterns with potency.
- Solubility assays (e.g., shake-flask method) to assess lipophilicity (logP).
- Metabolic stability tests in hepatic microsomes to predict pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
